DfTat

Description

BenchChem offers high-quality DfTat suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DfTat including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

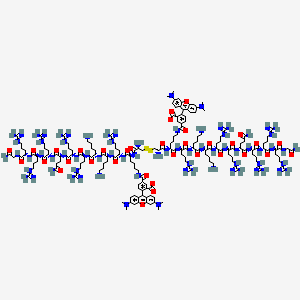

C178H292N74O34S2 |

|---|---|

Molecular Weight |

4077 g/mol |

IUPAC Name |

5-[[(5S)-5-[[(2R)-2-amino-3-[[(2S)-2-amino-3-[[(2R)-1-[[(2R)-1-[[(2R)-6-amino-1-[[(2R)-6-amino-1-[[(2R)-1-[[(2R)-1-[[(2R)-5-amino-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-6-[[4-[3,6-bis(dimethylamino)xanthen-10-ium-9-yl]-3-carboxylatobenzoyl]amino]-1-oxohexan-2-yl]amino]-3-oxopropyl]disulfanyl]propanoyl]amino]-6-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-6-oxohexyl]carbamoyl]-2-[3,6-bis(dimethylamino)xanthen-10-ium-9-yl]benzoate |

InChI |

InChI=1S/C178H292N74O34S2/c1-249(2)97-53-59-103-131(87-97)285-132-88-98(250(3)4)54-60-104(132)139(103)101-57-51-95(85-107(101)165(281)282)141(257)213-71-19-13-37-113(147(263)237-121(43-25-77-219-171(197)198)155(271)235-115(33-9-15-67-179)149(265)233-117(35-11-17-69-181)151(267)239-123(45-27-79-221-173(201)202)157(273)243-127(49-31-83-225-177(209)210)161(277)247-129(63-65-135(185)253)163(279)245-125(47-29-81-223-175(205)206)159(275)241-119(41-23-75-217-169(193)194)153(269)231-111(39-21-73-215-167(189)190)145(261)227-91-137(187)255)229-143(259)109(183)93-287-288-94-110(184)144(260)230-114(38-14-20-72-214-142(258)96-52-58-102(108(86-96)166(283)284)140-105-61-55-99(251(5)6)89-133(105)286-134-90-100(252(7)8)56-62-106(134)140)148(264)238-122(44-26-78-220-172(199)200)156(272)236-116(34-10-16-68-180)150(266)234-118(36-12-18-70-182)152(268)240-124(46-28-80-222-174(203)204)158(274)244-128(50-32-84-226-178(211)212)162(278)248-130(64-66-136(186)254)164(280)246-126(48-30-82-224-176(207)208)160(276)242-120(42-24-76-218-170(195)196)154(270)232-112(40-22-74-216-168(191)192)146(262)228-92-138(188)256/h51-62,85-90,109-130H,9-50,63-84,91-94,179-184H2,1-8H3,(H80-2,185,186,187,188,189,190,191,192,193,194,195,196,197,198,199,200,201,202,203,204,205,206,207,208,209,210,211,212,213,214,215,216,217,218,219,220,221,222,223,224,225,226,227,228,229,230,231,232,233,234,235,236,237,238,239,240,241,242,243,244,245,246,247,248,253,254,255,256,257,258,259,260,261,262,263,264,265,266,267,268,269,270,271,272,273,274,275,276,277,278,279,280,281,282,283,284)/t109-,110+,111-,112+,113-,114+,115-,116+,117-,118+,119-,120+,121-,122+,123-,124+,125-,126+,127-,128+,129-,130+ |

InChI Key |

KSTZLDWQORDIJC-MKOWABPZSA-N |

Isomeric SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=CC3=[O+]2)N(C)C)C4=C(C=C(C=C4)C(=O)NCCCC[C@H](C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCC(=O)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)NCC(=O)N)NC(=O)[C@@H](CSSC[C@@H](C(=O)N[C@@H](CCCCNC(=O)C5=CC(=C(C=C5)C6=C7C=CC(=CC7=[O+]C8=C6C=CC(=C8)N(C)C)N(C)C)C(=O)[O-])C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N)N)N)C(=O)[O-] |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=CC3=[O+]2)N(C)C)C4=C(C=C(C=C4)C(=O)NCCCCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N)NC(=O)C(CSSCC(C(=O)NC(CCCCNC(=O)C5=CC(=C(C=C5)C6=C7C=CC(=CC7=[O+]C8=C6C=CC(=C8)N(C)C)N(C)C)C(=O)[O-])C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N)N)N)C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

DfTat: A Technical Guide to a Potent Cell-Permeating Peptide for Intracellular Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The delivery of therapeutic and research molecules into the intracellular environment remains a significant hurdle in drug development and biomedical research. DfTat, a dimeric derivative of the HIV-1 Tat cell-penetrating peptide, has emerged as a highly efficient vehicle for transporting a wide array of cargo—including small molecules, peptides, and proteins—across the cell membrane. This technical guide provides a comprehensive overview of DfTat, detailing its mechanism of action, experimental protocols for its synthesis and application, and a summary of its performance characteristics. The information presented herein is intended to equip researchers with the knowledge required to effectively utilize DfTat for intracellular delivery in their own experimental systems.

Introduction

Cell-penetrating peptides (CPPs) are short peptides that can traverse cellular membranes and facilitate the intracellular delivery of various molecular cargoes. The trans-activating transcriptional activator (Tat) peptide from the Human Immunodeficiency Virus Type 1 (HIV-1) is one of the most well-studied CPPs. DfTat is a homodimer of the Tat peptide, linked by a disulfide bond and typically labeled with a fluorophore such as rhodamine for visualization.[1][2] This dimeric structure significantly enhances its ability to deliver molecules into the cytosol of living cells compared to its monomeric counterpart.[3] DfTat-mediated delivery is notable for its high efficiency across multiple cell lines, including primary cells, and its low impact on cell viability, proliferation, and gene expression.[2][4]

Mechanism of Action: From Macropinocytosis to Endosomal Escape

The intracellular delivery of cargo by DfTat is a multi-step process that begins with cellular uptake and culminates in the release of the cargo into the cytosol. Unlike some CPPs that may directly penetrate the plasma membrane, DfTat primarily utilizes the endocytic pathway.

Cellular Uptake via Macropinocytosis

DfTat and its co-incubated cargo are internalized by cells predominantly through macropinocytosis , a form of fluid-phase endocytosis. This process involves the formation of large, irregular vesicles called macropinosomes, which engulf extracellular fluid and its contents.

Endosomal Trafficking and Escape

Following internalization, the macropinosome matures into an early endosome and subsequently a late endosome. The key to DfTat's efficacy lies in its ability to escape from these late endosomes, a major barrier for many other delivery vectors. This escape is mediated by a specific interaction with the anionic lipid bis(monoacylglycero)phosphate (BMP) , which is enriched in the internal vesicles of late endosomes. The binding of DfTat to BMP is thought to induce membrane fusion and permeabilization, leading to the release of DfTat and its co-internalized cargo into the cytosol. Once in the reducing environment of the cytosol, the disulfide bond linking the two Tat peptides is cleaved, releasing the monomeric fluorescently-labeled Tat (fTat).

Quantitative Data Summary

The efficiency of DfTat-mediated delivery has been demonstrated in numerous studies. A concentration of 5 µM DfTat is generally sufficient to achieve a high level of cytosolic delivery in over 90% of cells for most cell types.

| Parameter | Value/Observation | Cell Lines Tested | Reference |

| Effective Concentration | 5 µM | HeLa, NIH 3T3, primary HDFs | |

| Delivery Efficiency | >90% of cells show cytosolic delivery | HeLa, NIH 3T3, primary HDFs | |

| Incubation Time | 30-60 minutes | General | |

| Cell Viability | No significant impact on viability, proliferation, or gene expression | HeLa, Neuro-2a, HDFs |

| Peptide | Concentration | Cytosolic Delivery | Reference |

| DfTat | 5 µM | High | |

| fTAT (monomer) | 20 µM | Low (endosomally trapped) |

Experimental Protocols

Synthesis of DfTat

DfTat is synthesized in a two-step process: solid-phase peptide synthesis (SPPS) of the monomeric fluorescently-labeled Tat (fTat), followed by oxidative dimerization.

Step 1: Solid-Phase Peptide Synthesis of fTat The fTat monomer (Sequence: Cys-Lys(5-TAMRA)-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Gly-NH2) is synthesized using standard Fmoc-based solid-phase peptide synthesis. The fluorescent label (e.g., 5-TAMRA) is incorporated on the side chain of a lysine residue.

Step 2: Oxidative Dimerization to DfTat

-

Dissolve the purified fTat monomer in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Induce disulfide bond formation by gentle oxidation. This can be achieved by stirring the solution in the presence of air or by using a mild oxidizing agent.

-

Purify the resulting DfTat dimer using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

DfTat-Mediated Cellular Delivery

This protocol describes the general procedure for delivering a cargo molecule into cultured mammalian cells using DfTat.

Materials:

-

Cultured mammalian cells

-

DfTat

-

Cargo molecule of interest (e.g., fluorescently labeled protein)

-

Cell culture medium (cysteine-free medium like nrL-15 is recommended to prevent reduction of the disulfide bond in DfTat, though DMEM can also be used)

-

Heparin solution (1 mg/mL in PBS)

Procedure:

-

Seed cells in a suitable culture vessel (e.g., 96-well plate, chambered coverglass) and grow to the desired confluency (typically 70-90%).

-

Prepare a solution of DfTat and the cargo molecule in the cell culture medium. A final concentration of 5 µM DfTat is a good starting point. The concentration of the cargo should be optimized based on the specific molecule and desired intracellular concentration.

-

Remove the existing culture medium from the cells and replace it with the DfTat/cargo solution.

-

Incubate the cells for 30-60 minutes at 37°C in a humidified incubator.

-

After incubation, wash the cells three times with heparin solution to remove non-internalized DfTat and cargo from the cell surface.

-

Replace the heparin solution with fresh culture medium.

-

The cells are now ready for downstream analysis (e.g., fluorescence microscopy, flow cytometry, or functional assays).

Assessment of Cell Viability

It is crucial to assess the potential cytotoxicity of any delivery vector. Standard cell viability assays can be employed to monitor the health of cells following DfTat treatment.

4.3.1. MTT Assay (Metabolic Activity)

This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.

-

Following DfTat treatment and a desired recovery period, add MTT solution to the cells and incubate for 2-4 hours.

-

Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A decrease in absorbance in treated cells compared to untreated controls indicates reduced cell viability.

4.3.2. LDH Assay (Membrane Integrity)

This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage.

-

After DfTat treatment, collect the cell culture supernatant.

-

Add the supernatant to a reaction mixture containing the necessary substrates for the LDH-catalyzed reaction.

-

Incubate and then measure the amount of formazan product formed by reading the absorbance at a specific wavelength (typically 490 nm). An increase in absorbance in the supernatant of treated cells compared to controls signifies cytotoxicity.

Conclusion

DfTat represents a significant advancement in the field of intracellular delivery. Its high efficiency, broad applicability to various cargo types, and low cytotoxicity make it a powerful tool for researchers in basic science and drug development. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the successful implementation of DfTat technology in a wide range of research applications, from cellular imaging to the delivery of therapeutic proteins. As our understanding of its mechanism continues to evolve, so too will the potential applications of this versatile and potent cell-penetrating peptide.

References

- 1. Delivery of Proteins, Peptides or Cell-impermeable Small Molecules into Live Cells by Incubation with the Endosomolytic Reagent dfTAT - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Delivery of Proteins, Peptides or Cell-impermeable Small Molecules into Live Cells by Incubation with the Endosomolytic Reagent dfTAT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Elucidating the Impact of Payload Conjugation on the Cell-Penetrating Efficiency of the Endosomal Escape Peptide dfTAT: Implications for Future Designs for CPP-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient Delivery of Macromolecules into Human Cells by Improving the Endosomal Escape Activity of Cell-Penetrating Peptides: Lessons Learned from dfTAT and its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

DfTat for Intracellular Cargo Delivery: A Technical Guide

Executive Summary: The delivery of macromolecules into the cytosol of living cells is a critical bottleneck for the development of new therapeutics and research tools. Many promising biologics, such as proteins, peptides, and nucleic acids, are membrane-impermeable and often become entrapped within endosomes following cellular uptake. This guide details the use of DfTat, a novel cell-penetrating peptide (CPP) with potent endosomolytic activity, for efficient intracellular cargo delivery. DfTat, a fluorescently-labeled dimer of the HIV-1 TAT peptide, facilitates the escape of co-administered cargo from endosomes into the cytoplasm, demonstrating high efficiency across various cell types with minimal cytotoxicity. This document provides a comprehensive overview of its mechanism, quantitative performance data, and detailed protocols for its synthesis and application.

Introduction to DfTat

Cell-penetrating peptides (CPPs) are short peptides capable of traversing cellular membranes and delivering various molecular cargoes.[1] The prototypical CPP is derived from the HIV-1 Trans-Activator of Transcription (TAT) protein.[1] While TAT is efficiently internalized by cells, it largely remains trapped within endosomes, presenting a punctate fluorescence pattern and limiting the bioavailability of its cargo to the cytosol.[2]

To overcome this limitation, DfTat was developed. DfTat, which stands for d imeric f luorescent TAT , is an engineered CPP designed for enhanced endosomal escape.[3] It has been shown to successfully deliver a wide range of macromolecules—including small molecules, peptides, enzymes, antibodies, and transcription factors—directly into the cytosol and nucleus of living cells.[2]

Core Structure

DfTat is a homodimer of the TAT peptide, where each monomer is fluorescently labeled and joined by a disulfide bond.

-

Peptide Sequence (Monomer): Cys-{Lys(5-TAMRA)}-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Gly-NH2. Each monomer is a derivative of the well-known TAT peptide (RKKRRQRRR).

-

Dimerization: Two of these fluorescent TAT (fTAT) monomers are linked via a disulfide bridge between their N-terminal cysteine residues. This disulfide bond is critical for its activity and is expected to be cleaved in the reducing environment of the cytosol.

-

Fluorophore: The peptide is labeled with a fluorophore, typically tetramethylrhodamine (TMR or TAMRA), which provides hydrophobicity important for membrane translocation and allows for easy visualization and tracking via fluorescence microscopy.

The dimerization of the arginine-rich peptide is a key structural feature that contributes to its high endosomal escape efficiency, a property not observed in its monomeric counterpart.

Mechanism of Action: A Two-Step Delivery Process

The intracellular delivery mediated by DfTat is a sequential process involving cellular uptake followed by efficient endosomal escape. This mechanism allows cargo that is co-incubated with DfTat to gain access to the cytosol.

-

Endocytic Uptake: Like the standard TAT peptide, DfTat and its co-incubated cargo are taken up by cells through the endocytic pathway. This results in the initial localization of both DfTat and the cargo within endosomes.

-

Endosomal Escape: This is the critical step where DfTat differs significantly from its monomer. As the endosomes mature, DfTat induces the permeabilization or "leaky fusion" of late endosomal membranes. This activity is specifically targeted towards late endosomes, partly due to the presence of the anionic lipid bis(monoacylglycero)phosphate (BMP) in these organelles. The disruption of the endosomal membrane is significant enough to allow the release of large cargos, including nanoparticles up to 100 nm in diameter, into the cytoplasm.

Once in the cytosol, the cargo can reach its intracellular target. DfTat itself shows a diffuse, homogenous distribution throughout the cytosol and nucleus, in stark contrast to the punctate, trapped pattern of its monomer.

Caption: DfTat mechanism of action for intracellular cargo delivery.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of DfTat, compiled from various studies.

Table 1: Recommended Working Concentrations

This table provides typical concentration ranges for DfTat and cargo during co-incubation experiments. The optimal concentration may vary depending on the cell type and specific cargo.

| Component | Concentration Range | Cell Line(s) | Source(s) |

| DfTat | 5 µM - 20 µM | HeLa, NIH 3T3, HDF, MDA-MB-231 | |

| EGFP (Cargo) | 10 µM | HeLa, NIH 3T3, HDF | |

| AF488-Histone H1 (Cargo) | 1.25 µM | MDA-MB-231 |

Table 2: Delivery Efficiency Observations

Direct quantitative comparisons are limited in the literature, but efficiency can be inferred from the concentrations at which cytosolic delivery is observed.

| DfTat Conc. | Observation in HeLa Cells | Time to Cytosolic Signal | Source(s) |

| 1 µM | Punctate distribution (endosomal entrapment) | N/A | |

| 5 µM | Homogenous cytosolic and nuclear distribution | Progresses over time (e.g., 60 min) | |

| 10 µM | Efficient cytosolic penetration | Progresses over time | |

| 20 µM | Efficient cytosolic penetration | Progresses over time | |

| 20 µM (fTAT monomer) | Punctate distribution (endosomal entrapment) | N/A |

Table 3: Cytotoxicity Profile

DfTat-mediated delivery is noted for its low impact on cell health.

| Assay Type | Observation | Cell Line(s) | Source(s) |

| Cell Viability | No noticeable impact | Multiple | |

| Cell Proliferation | No substantial effect | HeLa | |

| Gene Expression | No noticeable impact | Multiple | |

| Plasma Membrane Integrity | No compromise at concentrations up to 20 µM | HeLa |

Detailed Experimental Protocols

The following protocols are generalized from published methods. Researchers should optimize conditions for their specific cell lines and cargo.

DfTat Peptide Synthesis

DfTat and its monomer are synthesized using standard Fmoc-based solid-phase peptide synthesis.

-

Monomer Synthesis: The fTAT monomer (CK(ε-NH-TMR)RKKRRQRRRG-NH2) is synthesized on a Rink amide resin. The tetramethylrhodamine (TMR) fluorophore is coupled to the lysine side chain.

-

Purification: The crude peptide is cleaved from the resin and purified by reverse-phase high-performance liquid chromatography (HPLC).

-

Dimerization: The purified fTAT monomer is dissolved in an aqueous buffer (e.g., ammonium bicarbonate) and allowed to air-oxidize at room temperature for 24-48 hours to form the disulfide-linked dimer.

-

Final Purification: The resulting DfTat dimer is purified by HPLC to separate it from any remaining monomer.

-

Verification: The final product is verified by mass spectrometry.

Caption: Workflow for the synthesis and purification of DfTat.

Intracellular Cargo Delivery Protocol (Co-Incubation)

This protocol describes the delivery of a protein cargo into adherent cells.

-

Cell Seeding: Seed adherent cells (e.g., HeLa, NIH 3T3) in a suitable culture vessel (e.g., 8-well or 24-well glass-bottom plate) and grow to 80-90% confluency in complete medium at 37°C and 5% CO2.

-

Preparation of Delivery Solution: Prepare a fresh solution containing the cargo and DfTat in a serum-free medium (e.g., Opti-MEM or DMEM). For example, for a final concentration of 10 µM protein and 5 µM DfTat, mix the appropriate stock solutions.

-

Cell Washing: Gently wash the cells twice with a warm buffered salt solution (e.g., PBS or HBSS).

-

Incubation: Remove the wash buffer and add the DfTat/cargo solution to the cells. Incubate for 1 hour at 37°C.

-

Removal of Excess Peptide: After incubation, wash the cells three times with a solution containing heparin (e.g., 1 mg/mL in L-15 medium or PBS) to remove extracellularly bound peptide. Follow with two additional washes with PBS.

-

Imaging/Analysis: Add fresh culture medium or imaging buffer to the cells. The cells are now ready for analysis, typically by fluorescence microscopy to observe the subcellular localization of the cargo and DfTat.

Caption: Experimental workflow for DfTat-mediated cargo delivery.

Cytotoxicity Assessment Protocol (LDH Assay)

To confirm that the delivery process is not toxic, a lactate dehydrogenase (LDH) release assay can be performed. LDH is a cytosolic enzyme that is released into the culture medium upon plasma membrane damage.

-

Cell Treatment: Treat cells with DfTat and/or cargo using the same concentrations and incubation times as in the delivery experiment. Include three controls:

-

Untreated Cells: For measuring spontaneous LDH release.

-

Vehicle Control: Cells treated with the delivery medium only.

-

Lysis Control: Cells treated with a lysis buffer (provided in kits) to measure maximum LDH release.

-

-

Sample Collection: After incubation, carefully transfer a portion of the culture supernatant from each well to a new plate.

-

LDH Reaction: Add the LDH reaction mixture (containing substrate and dye, as per the manufacturer's instructions, e.g., CyQUANT™ LDH Cytotoxicity Assay) to each supernatant sample.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add the stop solution provided in the kit.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm and 680 nm) using a microplate reader.

-

Calculation: Calculate the percentage of cytotoxicity by subtracting background absorbance and normalizing the LDH release from treated cells to the maximum release from lysed cells.

-

% Cytotoxicity = (Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity) * 100

-

Limitations and Considerations

While DfTat is a powerful delivery tool, researchers should be aware of its limitations:

-

Cargo Size and Conjugation: The efficiency of DfTat can be affected by the size and nature of the cargo, especially if the cargo is directly conjugated to the peptide. A study showed that conjugating a large protein domain (SnoopCatcher, ~12 kDa) to DfTat significantly inhibited its endosomal escape activity. The co-incubation method is often preferred as it does not require cargo modification.

-

Phototoxicity: The TMR fluorophore can induce light-inducible membrane disruption. During fluorescence microscopy, light exposure should be minimized to avoid artifacts such as organelle rupture and cell death.

-

Stability: The L-amino acid version of DfTat is susceptible to proteolytic degradation. While a D-amino acid analog (d-dfTAT) shows higher stability and endosomal escape, it has reduced cellular uptake, presenting a trade-off between stability and uptake efficiency.

Conclusion

DfTat represents a significant advancement in CPP technology, offering a robust and non-toxic method for delivering a wide array of macromolecules into the cytosol of living cells. Its potent endosomolytic activity, which distinguishes it from its monomeric TAT counterpart, addresses the critical challenge of endosomal entrapment. By following the protocols and considering the quantitative parameters outlined in this guide, researchers can effectively leverage DfTat for applications ranging from cell-based assays and cellular imaging to the ex vivo manipulation of cells for therapeutic purposes.

References

- 1. Efficient Delivery of Macromolecules into Human Cells by Improving the Endosomal Escape Activity of Cell-Penetrating Peptides: Lessons Learned from dfTAT and its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Delivery of Proteins, Peptides or Cell-impermeable Small Molecules into Live Cells by Incubation with the Endosomolytic Reagent dfTAT - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient Delivery of Macromolecules into Human Cells by Improving the Endosomal Escape Activity of Cell-Penetrating Peptides: Lessons Learned from dfTAT and its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Principles of DfTat-Mediated Transport: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles governing DfTat-mediated transport, a highly efficient method for intracellular delivery of macromolecules. The content herein is intended for an audience with a strong background in cell biology and drug delivery, offering detailed insights into the mechanism of action, quantitative aspects of transport, and the experimental protocols necessary for its study.

Introduction to DfTat-Mediated Transport

The delivery of large, biologically active molecules such as proteins, peptides, and nucleic acids into the cytoplasm of living cells is a formidable challenge due to the impermeable nature of the plasma membrane. While many delivery vectors can facilitate cellular uptake via endocytosis, the subsequent entrapment and degradation of the cargo within the endo-lysosomal pathway severely limits their therapeutic and research applications. DfTat, a dimeric form of the HIV-1 Tat (Trans-Activator of Transcription) peptide, has emerged as a powerful tool to overcome this critical barrier.

DfTat is composed of two Tat peptide monomers, typically linked by a disulfide bond and often labeled with a fluorophore like tetramethylrhodamine (TMR) for visualization. Its primary advantage over its monomeric counterpart is a markedly enhanced ability to induce endosomal escape, leading to efficient release of co-administered cargo into the cytosol. This guide will dissect the core principles of this transport system, from its mechanism of cellular entry to the experimental validation of its efficacy.

The Molecular Mechanism of DfTat Transport

The transport of macromolecules into the cytoplasm via DfTat is a multi-step process, beginning with cellular uptake and culminating in the release from endosomes.

Cellular Entry: A Two-Step Process

The prevailing model for DfTat-mediated delivery involves two key stages:

-

Endocytic Uptake: DfTat, along with its co-incubated cargo, is taken up by cells primarily through an endocytic process known as macropinocytosis. This is an energy-dependent mechanism responsible for the non-specific internalization of extracellular fluid and solutes.[1] The initial interaction is thought to be electrostatic, between the cationic Tat peptide and negatively charged heparan sulfate proteoglycans on the cell surface, which triggers the uptake process.

-

Endosomal Escape: Following internalization, the DfTat and its cargo are enclosed within endosomes. As these vesicles mature into late endosomes, the internal environment becomes acidic. DfTat exhibits a unique, highly efficient endosomolytic activity, meaning it can disrupt the endosomal membrane. This activity is specifically targeted towards late endosomes and is believed to be mediated by an interaction with the anionic lipid bis(monoacylglycero)phosphate (BMP), which is enriched in the internal vesicles of these organelles. This interaction leads to a "leaky fusion" of the endosomal membranes, creating pores large enough for macromolecules to escape into the cytoplasm.

Once in the reducing environment of the cytosol, the disulfide bond linking the DfTat dimer is cleaved, releasing the monomeric peptides.

Associated Signaling Pathways

While a specific, dedicated signaling cascade for DfTat has not been fully elucidated, its reliance on macropinocytosis implicates pathways that regulate this process. Macropinocytosis is controlled by a complex signaling network involving receptor tyrosine kinases (RTKs), small GTPases (like Ras and Rac), and kinases such as phosphoinositide 3-kinase (PI3K) and MAP kinases (MAPKs).

Furthermore, the study of cell-penetrating peptides (CPPs) in general has shown that their interaction with the plasma membrane can induce a transient influx of calcium ions (Ca2+). This can, in turn, activate cellular membrane repair mechanisms. It is plausible that such signaling events are also involved in the cellular response to DfTat, although further research is needed to confirm this.

Quantitative Data on DfTat Transport

The primary quantitative advantage of DfTat over its monomeric counterpart (fTat) is its significantly higher efficiency in achieving cytosolic delivery at lower concentrations. While detailed kinetic parameters like K_m and V_max are not extensively reported in the literature, comparative studies provide a clear picture of its superior performance.

| Parameter | DfTat (Dimeric) | fTat (Monomeric) | Cell Type(s) | Reference(s) |

| Concentration for Cytosolic Delivery | ≥ 5 µM | Not observed at concentrations up to 20 µM | HeLa, various human cell lines | |

| Cellular Distribution at 5 µM | Diffuse cytosolic and nuclear/nucleolar signal | Punctate signal (indicative of endosomal entrapment) | HeLa | |

| Endosomal Escape Efficiency | High | Very Low | Multiple cell lines | |

| Toxicity | No significant toxicity observed at effective concentrations | N/A (ineffective for cytosolic delivery) | HeLa | |

| Illustrative EC50 (for a CPP-based antibody conjugate) | 300 nM (for cytotoxic effect) | N/A | HeLa |

Note: The EC50 value is from a study on a different, but functionally related, cytosol-penetrating antibody-drug conjugate and is included for illustrative purposes to provide a general idea of the potency of such systems.

Detailed Experimental Protocols

The study of DfTat-mediated transport relies on a set of key experimental techniques to visualize and quantify cellular uptake and endosomal escape.

Protocol: Fluorescence Microscopy Assay for Endosomal Escape

This protocol allows for the qualitative and semi-quantitative assessment of DfTat's ability to escape endosomes and deliver itself or a cargo into the cytoplasm.

Objective: To distinguish between endosomal localization (punctate fluorescence) and cytosolic/nuclear delivery (diffuse fluorescence).

Materials:

-

HeLa cells (or other adherent cell line)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Fluorescently labeled DfTat (e.g., TMR-DfTat) at a stock concentration of 1 mM in DMSO or water.

-

(Optional) Fluorescently labeled cargo (e.g., FITC-dextran)

-

Confocal microscope with appropriate laser lines and filters.

Procedure:

-

Cell Seeding: Seed HeLa cells onto glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment. Culture overnight.

-

Peptide Incubation:

-

Prepare a working solution of TMR-DfTat in pre-warmed complete culture medium to a final concentration of 5-10 µM. If using a co-delivered cargo, add it to this solution.

-

Remove the old medium from the cells and wash once with PBS.

-

Add the peptide-containing medium to the cells.

-

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 1-2 hours.

-

Washing:

-

Remove the incubation medium.

-

Wash the cells three times with PBS to remove extracellular peptide.

-

Add fresh, pre-warmed complete medium or a suitable imaging buffer to the cells.

-

-

Imaging:

-

Immediately transfer the dish/slide to the confocal microscope.

-

Acquire images using settings appropriate for the fluorophores used.

-

Capture images from multiple fields of view.

-

-

Analysis:

-

Visually inspect the images for the pattern of fluorescence.

-

Punctate fluorescence: Indicates that the peptide/cargo is trapped in endosomes.

-

Diffuse fluorescence throughout the cytoplasm and/or nucleus/nucleoli: Indicates successful endosomal escape and cytosolic delivery.

-

For semi-quantitative analysis, count the number of cells exhibiting a diffuse pattern versus the total number of cells in the field of view.

-

Protocol: Flow Cytometry for Quantitative Uptake

This protocol provides a high-throughput method to quantify the total amount of fluorescent peptide associated with a large population of cells.

Objective: To obtain a quantitative measure of cell-associated fluorescence.

Materials:

-

Suspension cells (e.g., Jurkat) or adherent cells to be detached.

-

Complete culture medium

-

PBS

-

Fluorescently labeled DfTat

-

Trypsin-EDTA (for adherent cells)

-

FACS buffer (PBS with 1% FBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL.

-

Peptide Incubation: Add fluorescent DfTat to the cell suspension to the desired final concentration (e.g., in a range from 1 to 20 µM). Include a no-peptide control.

-

Incubation: Incubate for 1 hour at 37°C. For mechanism studies, a parallel incubation can be performed at 4°C to inhibit energy-dependent uptake.

-

Washing:

-

Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

-

Discard the supernatant and resuspend the cells in ice-cold PBS.

-

Repeat the wash step twice more.

-

-

Trypsin Treatment (Optional but Recommended): To remove non-specifically bound surface peptide, incubate the cell pellet with trypsin for 5-10 minutes at 37°C. Then, add excess medium to inactivate the trypsin and wash the cells again.

-

Resuspension: Resuspend the final cell pellet in 300-500 µL of FACS buffer.

-

Flow Cytometry Analysis:

-

Analyze the cells on a flow cytometer using the appropriate laser for excitation and filter for emission of the fluorophore.

-

Record the mean fluorescence intensity (MFI) for at least 10,000 cells per sample.

-

-

Analysis: Compare the MFI of the peptide-treated samples to the untreated control to quantify the increase in cell-associated fluorescence.

Conclusion and Future Directions

DfTat-mediated transport represents a significant advancement in the field of intracellular drug delivery. Its ability to efficiently overcome the endosomal escape barrier makes it a highly attractive tool for delivering a wide range of macromolecular cargos that would otherwise be inaccessible to the cytoplasm. The core principles of its action—endocytic uptake followed by a specific, BMP-dependent disruption of late endosomes—are becoming increasingly well-understood.

Future research will likely focus on several key areas: elucidating the precise molecular interactions and conformational changes that lead to membrane disruption, identifying the specific signaling pathways that can be modulated to further enhance uptake and escape, and engineering next-generation DfTat analogs with improved stability, lower toxicity, and enhanced tissue-specific targeting for in vivo applications. The continued exploration of this powerful delivery system holds immense promise for the development of novel therapeutics and advanced research tools.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the DfTat Peptide: Structure, Function, and Experimental Protocols

This technical guide provides a comprehensive overview of the DfTat peptide, a powerful tool for intracellular delivery of macromolecules. We will delve into its unique structure, its mechanism of action focusing on endosomal escape, and detailed experimental protocols for its synthesis and application. Quantitative data is summarized for clarity, and key processes are visualized through diagrams to facilitate understanding.

Introduction to DfTat

Cell-penetrating peptides (CPPs) are short peptides capable of crossing cellular membranes and delivering various molecular cargoes into cells.[1] A primary challenge for many CPPs is their entrapment within endosomes following cellular uptake, which significantly limits the bioavailability of their cargo in the cytoplasm.[2][3] The Dimeric fluorescent TAT (DfTat) peptide was developed to overcome this hurdle.[4] It is a highly efficient endosomolytic agent, meaning it excels at disrupting endosomal membranes to release its contents into the cell's interior.[2] This property makes DfTat an invaluable reagent for delivering proteins, peptides, small molecules, and other macromolecules into live cells for research and therapeutic development. Unlike its monomeric counterpart, which largely remains trapped in endosomes, DfTat's unique dimeric structure confers a remarkable ability to access the cytosol and nucleus.

DfTat Peptide Structure

DfTat is a homodimer of a modified TAT peptide, which is derived from the HIV-1 transactivator of transcription protein. The core structure consists of two identical monomeric peptides, referred to as fTAT, linked by a disulfide bond.

Key Structural Features:

-

Monomeric Unit (fTAT): The sequence of the fTAT monomer is CK(ε-NH-TMR)RKKRRQRRRG-NH₂. It is a polycationic peptide rich in arginine residues, which is critical for its function.

-

Fluorescent Label: Each monomer is labeled with the fluorophore tetramethylrhodamine (TMR) on the epsilon-amino group of a lysine residue. This allows for easy visualization and tracking of the peptide during cellular uptake studies.

-

Dimerization: The two fTAT monomers are joined via a disulfide bridge between their N-terminal cysteine residues. This dimerization is essential for the peptide's high endosomal escape activity.

-

Reductive Cleavage: The disulfide bond is stable in the extracellular and endosomal environments but is cleaved in the reducing environment of the cytosol, releasing the two fTAT monomers.

Mechanism of Action: Cellular Uptake and Endosomal Escape

The high efficiency of DfTat as a delivery agent stems from its distinct mechanism of cellular entry and, crucially, its subsequent escape from the endocytic pathway. The process can be broken down into several key stages.

-

Cellular Uptake via Macropinocytosis: DfTat primarily enters cells through macropinocytosis, a form of fluid-phase endocytosis. Inhibitors of clathrin- or caveolae-mediated endocytosis have little effect on its uptake, whereas amiloride, an inhibitor of macropinocytosis, significantly reduces it. This process engulfs the peptide along with extracellular medium, allowing for the simultaneous uptake of a co-incubated cargo molecule without requiring direct conjugation.

-

Trafficking to Late Endosomes: Following uptake, the endocytic vesicles containing DfTat and its cargo mature, trafficking from early to late endosomes. This process takes approximately 10 to 45 minutes. The acidic environment of the endosomes is important for DfTat's subsequent activity.

-

Interaction with BMP and Membrane Permeabilization: The critical step for cytosolic access occurs in the late endosomes. DfTat specifically interacts with the anionic lipid bis(monoacylglycero)phosphate (BMP), which is enriched in the internal vesicles of late endosomes. This interaction is believed to induce "leaky fusion" of the endosomal membranes, causing membrane restructuring and permeabilization.

-

Cytosolic Release: The disruption of the late endosomal membrane allows DfTat and its co-internalized cargo to escape into the cytoplasm, where the cargo can reach its intracellular target. Upon entering the reducing environment of the cytosol, the disulfide bond of DfTat is cleaved, releasing the fTAT monomers. The released monomers then translocate to the nucleoli, a characteristic feature of the TAT peptide sequence.

Quantitative Data Summary

The efficacy of DfTat is concentration-dependent. Below is a summary of key quantitative data gathered from published studies.

| Parameter | Value / Observation | Reference |

| Effective Concentration | ≥ 5 µM for cytosolic distribution in cells. | |

| Monomer Inactivity | Monomeric fTAT remains in endosomes even at 20 µM. | |

| Endosomal Escape Time | 10 - 45 minutes after initial uptake. | |

| Optimal Arginine Content | 12 total arginine residues (dfR6 analog) provides a "sweet spot" of high efficiency and low cytotoxicity. | |

| Cytotoxicity | Standard 1-hour incubation does not induce significant toxicity, affect cell proliferation, or alter the transcriptome. | |

| Molecular Weight (fTAT) | Expected Mass: 2,041.17 Da | |

| Molecular Weight (DfTat) | 4076.83 Da | |

| Purity (Commercial) | > 95% |

Applications in Macromolecule Delivery

DfTat's ability to efficiently breach the endosomal barrier without significant toxicity makes it a versatile tool for delivering a wide range of biologically active macromolecules that are otherwise cell-impermeable.

-

Proteins: Delivery of enzymes, antibodies, and transcription factors into living cells has been successfully demonstrated.

-

Peptides: Co-incubation with DfTat facilitates the cytosolic delivery of other peptides.

-

Small Molecules: Cell-impermeable small molecules can be effectively delivered.

-

Research Applications: DfTat is useful for cell-based assays, cellular imaging, and studying the function of delivered biomolecules in their native environment.

-

Therapeutic Potential: As a non-covalent delivery vehicle, DfTat holds potential for therapeutic applications, particularly in cancer therapy, by enabling the delivery of anti-cancer agents directly into tumor cells.

Experimental Protocols

Detailed and reproducible protocols are critical for the successful application of DfTat. The following sections outline the standard procedures for synthesis and cellular delivery.

Synthesis and Purification of DfTat

DfTat is produced in a two-step process: solid-phase synthesis of the fTAT monomer followed by oxidative dimerization.

Materials:

-

Rink amide MBHA resin

-

Fmoc-protected amino acids

-

5(6)-Carboxytetramethylrhodamine (TMR)

-

Coupling reagents (e.g., HBTU, HOBt)

-

Piperidine in DMF (20%) for Fmoc deprotection

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

-

Dimethyl sulfoxide (DMSO) for oxidation

-

Reversed-phase HPLC for purification

-

MALDI-TOF mass spectrometer for characterization

Protocol Workflow:

Detailed Steps:

-

Solid Phase Peptide Synthesis (SPPS): The fTAT peptide (CKRKKRRQRRRG) is synthesized on rink amide MBHA resin using a standard Fmoc/tBu strategy. Successful coupling of arginine residues should be confirmed with a Kaiser test.

-

Fluorescent Labeling: An Fmoc-Lys(Mtt)-OH is coupled to the N-terminus. The Mtt protecting group is selectively removed, and TMR is coupled to the lysine side chain.

-

Cleavage: The peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water). The crude peptide is precipitated with cold diethyl ether.

-

Purification of fTAT: The crude fTAT monomer is purified by semi-preparative reversed-phase HPLC.

-

Characterization of fTAT: The correct mass of the purified fTAT is confirmed by MALDI-TOF mass spectrometry (Expected mass: ~2041.17 Da).

-

Dimerization: Purified fTAT is dissolved in an oxidizing solvent like DMSO and stirred overnight at room temperature to facilitate the formation of the disulfide bond.

-

Purification of DfTat: The resulting DfTat dimer is purified from any remaining monomer by semi-preparative reversed-phase HPLC.

-

Final Characterization: The purity and identity of the final DfTat product are confirmed by analytical HPLC and MALDI-TOF mass spectrometry. The peptide should be stored at -20°C.

Cellular Delivery Assay

This protocol describes a general method for delivering a cargo molecule into cultured cells using co-incubation with DfTat.

Materials:

-

Cultured mammalian cells (e.g., HeLa, HCT 116)

-

Cell culture medium (e.g., DMEM) with serum

-

Purified DfTat peptide

-

Cargo molecule of interest (e.g., a fluorescently labeled protein)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Protocol Workflow:

Detailed Steps:

-

Cell Seeding: Plate cells onto a suitable imaging dish (e.g., glass-bottom 96-well plate) and allow them to adhere overnight.

-

Co-incubation: Prepare a solution containing DfTat (final concentration typically 5-10 µM) and the cargo of interest in cell culture medium. Remove the old medium from the cells and add the DfTat/cargo solution.

-

Incubation: Incubate the cells for approximately 60 minutes at 37°C.

-

Washing: Aspirate the delivery solution and wash the cells gently with PBS two to three times to remove extracellular peptide and cargo.

-

Analysis: Add fresh culture medium to the cells. Analyze the intracellular localization of the cargo and DfTat using fluorescence microscopy. Successful delivery is indicated by a diffuse cytosolic and/or nuclear distribution of the fluorescent signal, whereas endosomal entrapment appears as distinct puncta.

Conclusion

The DfTat peptide represents a significant advancement in the field of intracellular delivery. Its rational design, featuring a cleavable dimeric structure, endows it with potent endosomolytic activity that circumvents a major bottleneck in CPP-mediated delivery. The ability to efficiently transport a wide array of macromolecules into the cytosol of living cells via a simple co-incubation protocol, without inducing significant toxicity, makes DfTat a powerful and versatile tool for basic research, biotechnology, and the development of novel therapeutic strategies.

References

- 1. The role of cell‐penetrating peptides in potential anti‐cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient Delivery of Macromolecules into Human Cells by Improving the Endosomal Escape Activity of Cell-Penetrating Peptides: Lessons Learned from dfTAT and its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Delivery of Proteins, Peptides or Cell-impermeable Small Molecules into Live Cells by Incubation with the Endosomolytic Reagent dfTAT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Delivery of Proteins, Peptides or Cell-impermeable Small Molecules into Live Cells by Incubation with the Endosomolytic Reagent dfTAT - PMC [pmc.ncbi.nlm.nih.gov]

DfTat-Mediated Cytosolic Delivery: A Technical Guide to its Interaction with Late Endosomes and the Anionic Lipid BMP

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The entrapment of therapeutic macromolecules within endosomes represents a significant bottleneck in drug delivery. The cell-penetrating peptide DfTat has emerged as a highly efficient and non-toxic agent for overcoming this barrier. This technical guide delineates the mechanism by which DfTat achieves cytosolic access by specifically interacting with late endosomes and their unique anionic lipid, bis(monoacylglycero)phosphate (BMP). We will explore the cellular trafficking of DfTat, the "leaky-fusion" model of endosomal escape, and provide detailed protocols for key experiments that elucidate this pathway. This document serves as a comprehensive resource for researchers aiming to understand and leverage this potent delivery system.

Introduction

The promise of biologic drugs, including proteins, peptides, and nucleic acids, is often hampered by their inability to efficiently cross the cell membrane and reach their cytosolic or nuclear targets. While many delivery strategies utilize the cell's natural endocytic uptake pathways, the subsequent sequestration and degradation of cargo in the endo-lysosomal system severely limits therapeutic efficacy.[1][2][3] This challenge has spurred the development of "endosomolytic" agents designed to disrupt the endosomal membrane and release their payload.

DfTat, a disulfide-linked dimer of the HIV-1 Tat peptide labeled with tetramethylrhodamine, is a particularly effective endosomolytic agent.[3][4] Unlike its monomeric counterpart, DfTat efficiently escapes endosomes and delivers co-incubated macromolecules into the cytosol of a wide range of cell types without significant toxicity. The key to its efficacy lies in a specific interaction with a particular organelle—the late endosome—and a unique lipid component of its membrane, bis(monoacylglycero)phosphate (BMP).

Late endosomes are critical sorting stations in the endocytic pathway, characterized by their acidic lumen and a complex internal structure of intraluminal vesicles (ILVs). They are uniquely enriched in BMP, an anionic glycerophospholipid that plays roles in cholesterol transport and glycosphingolipid degradation. This guide details how DfTat exploits the unique environment of the late endosome and its specific affinity for BMP to mediate efficient and targeted membrane disruption.

The DfTat-BMP Interaction: A Lock and Key Mechanism

The cytosolic penetration of DfTat is a two-step process involving endocytic uptake followed by a highly specific endosomal escape event.

Cellular Uptake and Trafficking to Late Endosomes

DfTat is primarily taken up by cells via macropinocytosis. This is evidenced by experiments showing that inhibitors of macropinocytosis, such as amiloride, significantly reduce its cytosolic delivery, whereas inhibitors of clathrin- or caveolae-mediated endocytosis have little effect. Endosomal acidification is also critical for its activity, as treatment with bafilomycin, an inhibitor of the vacuolar H+-ATPase, traps DfTat in punctate structures.

Following uptake, DfTat traffics through the endocytic pathway. Pulse-chase experiments have established that it reaches the late endosomes, the specific site of membrane leakage, within a 10 to 45-minute timeframe. This trafficking is a prerequisite for its endosomolytic activity.

Specific Binding to BMP

The key to DfTat's site-specific action is its interaction with BMP, a lipid almost exclusively found in the membranes of late endosomes and lysosomes. In vitro experiments demonstrate that DfTat binds to BMP and can transfer it into a hydrophobic environment, mimicking the lipid tails of a membrane. This interaction is highly specific; DfTat does not induce leakage in liposomes containing phosphatidylglycerol (PG), a structural isomer of BMP, indicating that the negative charge alone is insufficient for its activity. The unique sn-1;sn-1' stereoconfiguration of BMP is thought to be crucial for this interaction.

The "Leaky-Fusion" Model of Endosomal Escape

The current working model for DfTat-mediated endosomal escape is "leaky-fusion". Upon reaching the BMP-rich environment of the late endosome, DfTat is proposed to engage with the membranes of ILVs. This interaction between the cationic peptide and the anionic lipid-rich vesicles neutralizes charge repulsion and promotes membrane fusion. These fusion events are inherently "leaky," creating transient pores or disruptions in the lipid bilayer that allow for the escape of DfTat and its co-internalized cargo into the cytosol. This process may occur between ILVs or between an ILV and the limiting membrane of the late endosome. The critical role of this mechanism is underscored by the finding that an anti-BMP antibody, which would block vesicle-vesicle contact, inhibits DfTat-mediated leakage both in vitro and in cellulo.

Quantitative Analysis

The following table summarizes key quantitative parameters associated with the DfTat delivery system as cited in the literature.

| Parameter | Value | Context | Source |

| Effective DfTat Concentration | ≥ 5 µM | Concentration required for efficient cytosolic distribution in cultured cells. | |

| Trafficking Time to Late Endosome | 10 - 45 min | Time required after initial uptake for DfTat to reach the site of endosomal escape. | |

| Typical Incubation Time | 60 min | Standard experimental duration for achieving efficient cargo delivery. | |

| Late Endosome Mimetic LUVs | 77:19:4 (BMP:PC:PE) | Molar ratio of lipids used in in vitro assays to mimic late endosomal membranes. | |

| Endocytic Pathway Inhibition | ~60% decrease | Reduction in uptake of Histone H1 after DfTat treatment, suggesting modulation of the endocytic pathway. | |

| Colocalization with Acidic Organelles | M2 Score ≈ 0.8 | Manders' coefficient indicating ~80% of DfTat puncta colocalize with LysoTracker Green. |

Note: Specific binding affinity data (e.g., Kd) for the DfTat-BMP interaction is not extensively detailed in the reviewed literature.

Key Experimental Protocols

The following protocols describe cornerstone assays used to characterize the DfTat-mediated delivery mechanism.

Protocol 4.1: In Vitro Liposome Leakage Assay

This assay assesses the ability of DfTat to selectively permeabilize model membranes containing BMP.

-

Reagent & Liposome Preparation:

-

Prepare lipid mixtures in chloroform. A typical late endosome mimetic composition is BMP, phosphatidylcholine (PC), and phosphatidylethanolamine (PE) at a 77:19:4 molar ratio. A control mixture would substitute BMP with its isomer, PG.

-

Dry the lipid mixture under a stream of nitrogen gas and then under vacuum to form a thin lipid film.

-

Hydrate the film in a buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) containing a self-quenching concentration of a fluorescent dye (e.g., 50 mM calcein).

-

Generate large unilamellar vesicles (LUVs) by subjecting the hydrated lipid suspension to multiple freeze-thaw cycles followed by extrusion through a polycarbonate membrane (e.g., 100 nm pore size).

-

Remove unencapsulated dye by passing the LUV suspension through a size-exclusion chromatography column (e.g., Sephadex G-50).

-

-

Assay Procedure:

-

Dilute the purified LUVs into the assay buffer in a 96-well plate.

-

Add varying concentrations of DfTat to the wells.

-

Monitor the fluorescence intensity over time at an appropriate excitation/emission wavelength for the dye (e.g., 495/515 nm for calcein). An increase in fluorescence indicates dye release and de-quenching, signifying membrane leakage.

-

As a positive control (100% leakage), add a detergent like Triton X-100 to a final concentration of 0.1% to completely lyse the LUVs.

-

-

Data Analysis:

-

Calculate the percentage of leakage using the formula: % Leakage = [(F_sample - F_initial) / (F_max - F_initial)] * 100 where F_sample is the fluorescence at a given time point, F_initial is the baseline fluorescence of LUVs alone, and F_max is the fluorescence after adding detergent.

-

Protocol 4.2: Cellular Endosomal Escape Assay using a Fluorescent Reporter

This assay quantifies the efficiency of DfTat in delivering a cell-impermeable cargo to the cytosol and nucleus.

-

Cell Culture and Reagents:

-

Use a cell line engineered to express a nuclear-localized protein fusion tag, such as Histone H2B fused to the SNAP-tag (SNAP-H2B).

-

Synthesize or procure DfTat and a cell-impermeable SNAP-tag substrate conjugated to a fluorophore (e.g., SNAP-Surface 488).

-

-

Assay Procedure:

-

Plate the SNAP-H2B expressing cells in a glass-bottom imaging dish and allow them to adhere overnight.

-

Prepare a treatment solution in cell culture medium containing DfTat (e.g., 5 µM) and the SNAP-Surface probe (e.g., 5 µM).

-

Co-incubate the cells with the treatment solution for a set period (e.g., 1 hour) at 37°C.

-

As a negative control, incubate cells with the SNAP-Surface probe alone.

-

Wash the cells thoroughly with fresh medium or PBS to remove extracellular reagents.

-

Image the cells using fluorescence microscopy.

-

-

Data Analysis:

-

Quantify the results by analyzing the fluorescence distribution. Efficient delivery is indicated by a strong fluorescent signal localized to the nucleus (due to the H2B tag), which depletes the cytosolic signal.

-

The amount of probe remaining in punctate endosomal structures can also be quantified.

-

The percentage of cells displaying a nuclear signal versus a punctate signal can be determined by counting a large population of cells.

-

Protocol 4.3: Analysis of Endocytic Uptake Pathway using Chemical Inhibitors

This protocol helps identify the primary endocytic route for DfTat internalization.

-

Cell Culture and Reagents:

-

Plate cells (e.g., HeLa) in an imaging dish.

-

Prepare stock solutions of endocytosis inhibitors: amiloride (macropinocytosis), bafilomycin A1 (endosomal acidification), chlorpromazine (clathrin-mediated), and filipin (caveolae-mediated).

-

-

Assay Procedure:

-

Pre-treat the cells with each inhibitor at its effective concentration for a short period (e.g., 20-30 minutes).

-

Without washing, add DfTat (e.g., 5 µM) to the inhibitor-containing medium and incubate for 1 hour.

-

Wash the cells and image using fluorescence microscopy.

-

-

Data Analysis:

-

For each condition, categorize the DfTat fluorescence as either "cytosolic/diffuse" or "punctate/endosomal".

-

Calculate the percentage of cells exhibiting a cytosolic distribution for each inhibitor condition compared to an untreated control. A significant decrease in the percentage of cells with cytosolic fluorescence indicates that the inhibited pathway is important for DfTat's functional uptake.

-

Visualizing the Mechanisms and Workflows

The following diagrams illustrate the key pathways and experimental logic described in this guide.

Caption: Cellular uptake and trafficking pathway of DfTat.

Caption: Proposed "Leaky-Fusion" mechanism at the late endosome.

References

- 1. The late endosome and its lipid BMP act as gateways for the efficient cytosolic access of the delivery agent dfTAT and its macromolecular cargos - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Late Endosome and Its Lipid BMP Act as Gateways for Efficient Cytosolic Access of the Delivery Agent dfTAT and Its Macromolecular Cargos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Delivery of Proteins, Peptides or Cell-impermeable Small Molecules into Live Cells by Incubation with the Endosomolytic Reagent dfTAT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein delivery into live cells by incubation with an endosomolytic agent - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Macropinocytosis in DfTat Internalization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms, experimental quantification, and signaling pathways governing the cellular uptake of the cell-penetrating peptide DfTat, with a core focus on the pivotal role of macropinocytosis. DfTat, a potent derivative of the HIV-1 Tat peptide, has garnered significant interest for its capacity to deliver a wide array of macromolecular cargo into cells. Understanding its primary internalization route is critical for optimizing its use in therapeutic and research applications.

DfTat Internalization: A Macropinocytosis-Dominant Process

The cellular entry of DfTat is predominantly mediated by macropinocytosis, a form of endocytosis characterized by the formation of large, irregular vesicles known as macropinosomes. This process is distinct from other endocytic pathways like clathrin-mediated or caveolae-mediated endocytosis. The reliance on macropinocytosis is an energy-dependent process.

The process begins with the stimulation of membrane ruffling, leading to the engulfment of extracellular fluid containing DfTat and its associated cargo. Once internalized, the macropinosomes traffic through the endosomal pathway, eventually reaching late endosomes, from which DfTat facilitates endosomal escape into the cytosol.

Quantitative Analysis of DfTat Internalization

Quantifying the uptake of DfTat is essential for evaluating its delivery efficiency and for studying the effects of various inhibitors. The most common methods involve the use of fluorescently labeled DfTat, which can be detected and quantified by fluorescence microscopy and flow cytometry.

Inhibition of DfTat Internalization

The use of pharmacological inhibitors is a key strategy to confirm the involvement of macropinocytosis in DfTat uptake. While specific IC50 values for DfTat are not extensively published, the table below summarizes the effective concentrations of common macropinocytosis inhibitors used in various cell lines. It is important to note that optimal concentrations for inhibiting DfTat uptake should be empirically determined for each cell type and experimental condition.

| Inhibitor | Target | Typical Effective Concentration | Notes |

| Amiloride | Na+/H+ exchanger (NHE) | 10 - 100 µM | A commonly used inhibitor of macropinocytosis. |

| EIPA (5-(N-Ethyl-N-isopropyl)amiloride) | Na+/H+ exchanger (NHE) | 10 - 50 µM | A more potent analog of amiloride. |

| Rottlerin | PKCδ and other kinases | 1 - 10 µM | Has been shown to selectively inhibit macropinocytosis at lower concentrations. |

| Wortmannin | PI3-kinase (PI3K) | 100 nM - 1 µM | Inhibits a key signaling component of macropinocytosis. |

| LY294002 | PI3-kinase (PI3K) | 10 - 50 µM | A specific PI3K inhibitor. |

Experimental Protocols

Quantification of Fluorescently Labeled DfTat Uptake by Fluorescence Microscopy

This protocol describes a method to visualize and quantify the internalization of fluorescently labeled DfTat using confocal fluorescence microscopy.

Materials:

-

Cells of interest (e.g., HeLa, CHO)

-

Cell culture medium and supplements

-

Fluorescently labeled DfTat (e.g., FITC-DfTat)

-

Macropinocytosis inhibitors (e.g., EIPA)

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (PFA) for fixation

-

DAPI for nuclear staining

-

Mounting medium

-

Confocal microscope

Procedure:

-

Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow to 50-70% confluency.

-

Inhibitor Pre-treatment (Optional): To confirm the role of macropinocytosis, pre-incubate a subset of cells with a macropinocytosis inhibitor (e.g., 50 µM EIPA) in serum-free medium for 30-60 minutes at 37°C.

-

DfTat Incubation: Remove the medium and add fresh serum-free medium containing fluorescently labeled DfTat (e.g., 5 µM FITC-DfTat) to both control and inhibitor-treated cells. Incubate for 1-2 hours at 37°C.

-

Washing: Aspirate the DfTat-containing medium and wash the cells three times with ice-cold PBS to remove non-internalized peptide.

-

Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Staining: Wash the cells twice with PBS and then stain with DAPI (1 µg/mL in PBS) for 5 minutes to visualize the nuclei.

-

Mounting: Wash the cells twice with PBS and mount the coverslips on microscope slides using a suitable mounting medium.

-

Imaging: Acquire images using a confocal microscope. Capture images in both the DfTat fluorescence channel (e.g., FITC) and the DAPI channel.

-

Image Analysis: Quantify the intracellular fluorescence intensity per cell using image analysis software (e.g., ImageJ, CellProfiler). The mean fluorescence intensity of the cytoplasm can be calculated by subtracting the nuclear fluorescence from the total cell fluorescence.

Quantification of Fluorescently Labeled DfTat Uptake by Flow Cytometry

This protocol provides a high-throughput method to quantify the cellular uptake of fluorescently labeled DfTat.

Materials:

-

Cells of interest grown in suspension or adherent cells to be detached

-

Fluorescently labeled DfTat

-

Macropinocytosis inhibitors

-

PBS

-

Trypsin-EDTA (for adherent cells)

-

Flow cytometry buffer (e.g., PBS with 1% BSA)

-

Trypan blue solution

-

Flow cytometer

Procedure:

-

Cell Preparation: For adherent cells, detach them using trypsin-EDTA and resuspend in culture medium. For suspension cells, collect and centrifuge. Resuspend the cell pellet in serum-free medium.

-

Inhibitor Pre-treatment (Optional): Pre-incubate a subset of cells with a macropinocytosis inhibitor in serum-free medium for 30-60 minutes at 37°C.

-

DfTat Incubation: Add fluorescently labeled DfTat to the cell suspensions and incubate for 1-2 hours at 37°C with gentle agitation.

-

Washing: Centrifuge the cells at a low speed, aspirate the supernatant, and wash the cell pellet three times with ice-cold PBS to remove non-internalized peptide.

-

Quenching of Surface Fluorescence: Resuspend the cell pellet in flow cytometry buffer. Add trypan blue solution (e.g., 0.2% final concentration) to quench the fluorescence of any membrane-bound DfTat. This step is crucial for accurately measuring internalized peptide.

-

Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC).

-

Data Analysis: The geometric mean fluorescence intensity (MFI) of the cell population is determined. The MFI of untreated cells is subtracted as background. The percentage of inhibition can be calculated by comparing the MFI of inhibitor-treated cells to control cells.

Visualizing the Core Mechanisms

Signaling Pathway of Macropinocytosis

The induction of macropinocytosis is a complex process orchestrated by a network of signaling proteins. While the specific upstream triggers for DfTat-induced macropinocytosis are not fully elucidated, the core machinery is known to involve the activation of small GTPases like Ras and Rac1, and the subsequent activation of PI3-kinase.

Caption: DfTat-induced macropinocytosis signaling cascade.

Experimental Workflow for Quantifying DfTat Internalization

The following diagram illustrates the general workflow for a typical experiment designed to quantify the macropinocytic uptake of DfTat.

Caption: Experimental workflow for DfTat internalization assay.

Conclusion

The internalization of DfTat is a complex biological process in which macropinocytosis plays a dominant role. For researchers and drug development professionals, a thorough understanding of this pathway is paramount for the rational design of DfTat-based delivery systems. By employing the quantitative methods and experimental protocols outlined in this guide, it is possible to rigorously assess and modulate the cellular uptake of DfTat, thereby unlocking its full potential as a versatile and efficient delivery vector. The provided visualizations of the signaling cascade and experimental workflow offer a clear framework for conceptualizing and executing research in this area.

Methodological & Application

Application Notes and Protocols for DfTat-Mediated Small Molecule Delivery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing DfTat, a d-form Tat peptide derivative, for the efficient intracellular delivery of small molecules. The protocols outlined below cover the synthesis of DfTat, co-incubation procedures for delivery, and methods for validating cytosolic uptake and assessing cell viability.

Introduction

DfTat is a cell-penetrating peptide (CPP) composed of a disulfide-bonded dimer of the Tat peptide, labeled with the fluorophore tetramethylrhodamine (TMR).[1] It facilitates the intracellular delivery of various cargo molecules, including small molecules, that are otherwise cell-impermeable.[1][2] The mechanism of DfTat-mediated delivery involves initial cellular uptake via macropinocytosis, followed by efficient escape from late endosomes, releasing the cargo into the cytosol where it can reach its intracellular target.[3] A key advantage of this system is that it does not necessitate a covalent linkage between DfTat and the small molecule cargo; a simple co-incubation is sufficient for effective delivery.[1] This technology has been shown to be effective in multiple cell lines, including primary cells, with minimal impact on cell viability, proliferation, or gene expression.

Mechanism of Action

The delivery of small molecules using DfTat is a multi-step process that leverages the peptide's unique properties to overcome the cellular membrane barrier.

Caption: DfTat and small molecules are co-incubated with cells and taken up via macropinocytosis. Following endosomal maturation, DfTat facilitates the escape of the cargo from late endosomes into the cytosol.

Quantitative Data Summary

The efficiency of DfTat-mediated delivery can vary depending on the cell type, the small molecule cargo, and the experimental conditions. The following table summarizes typical experimental parameters and expected outcomes based on available literature.

| Cell Line | Small Molecule Cargo (Example) | DfTat Concentration | Cargo Concentration | Incubation Time | Typical Delivery Efficiency | Reference |

| HeLa | SNAP-Surface 488 | 5 µM | 5 µM | 1 hour | High cytosolic delivery observed | |

| NIH 3T3 | DEAC-K9 | 3-5 µM | 5 µM | 1-1.5 hours | Efficient cytosolic and nuclear delivery | |

| Human Dermal Fibroblasts (HDF) | Fluorescently labeled peptides | 5 µM | 5-10 µM | 1 hour | High cytosolic delivery | |

| Neuro-2a | General cell-impermeable molecules | 5 µM | Varies | 1 hour | Effective cytosolic delivery |

Note: These are representative conditions. Optimal concentrations and incubation times should be determined empirically for each specific small molecule and cell line.

Experimental Protocols

Protocol 1: DfTat Synthesis and Preparation (High-Level Overview)

DfTat is synthesized through a two-step process. For researchers without access to peptide synthesis facilities, commercially available DfTat is recommended.

-

Solid-Phase Peptide Synthesis (SPPS): The monomeric fluorescently labeled Tat peptide (fTAT) is synthesized using standard Fmoc-based solid-phase peptide synthesis.

-

Dimerization: The purified fTAT monomers are then dimerized through the formation of a disulfide bond.

-

Purification and Storage: The resulting DfTat is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and lyophilized. For long-term storage, DfTat should be stored at -20°C or -80°C. A stock solution can be prepared in sterile, nuclease-free water and stored at -20°C.

Protocol 2: DfTat-Mediated Small Molecule Delivery via Co-incubation

This protocol describes the general procedure for delivering a small molecule of interest into mammalian cells using DfTat.

Caption: Workflow for the co-incubation protocol for DfTat-mediated small molecule delivery.

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Serum-free cell culture medium (e.g., Opti-MEM)

-

DfTat stock solution

-

Small molecule of interest stock solution

-

Appropriate cell culture plates or dishes

Procedure:

-

Cell Seeding: Seed the cells in an appropriate culture vessel (e.g., 96-well plate, 8-well chamber slide) at a density that will result in 80-90% confluency on the day of the experiment.

-

Cell Culture: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).

-

Preparation for Delivery:

-

On the day of the experiment, aspirate the culture medium.

-

Gently wash the cells once with pre-warmed PBS.

-

-

Preparation of Delivery Solution:

-

Prepare a working solution of your small molecule in serum-free medium at the desired final concentration.

-

Add DfTat to the small molecule solution to achieve the desired final concentration (typically 3-5 µM). Gently mix.

-

Note: It is crucial to prepare the delivery solution in serum-free medium as serum proteins can interfere with the delivery process.

-

-

Co-incubation:

-

Add the DfTat/small molecule solution to the cells.

-

Incubate the cells for the desired period (typically 1 to 1.5 hours) at 37°C. The optimal incubation time may need to be determined empirically but generally requires 30 to 45 minutes for DfTat to induce endosomal leakage.

-

-

Post-incubation Wash:

-

Aspirate the delivery solution.

-

Wash the cells three times with pre-warmed PBS to remove any extracellular DfTat and small molecule.

-

-

Downstream Analysis: The cells are now ready for downstream applications, such as fluorescence microscopy, functional assays, or cell viability assessment.

Protocol 3: Validation of Cytosolic Delivery by Fluorescence Microscopy

This protocol is for visually confirming the successful cytosolic delivery of a fluorescently labeled small molecule.

Materials:

-

Cells treated with fluorescently labeled small molecule and DfTat (from Protocol 2)

-

Fluorescence microscope with appropriate filter sets

-

(Optional) Nuclear stain (e.g., DAPI or Hoechst)

-

(Optional) Endosomal/lysosomal marker (e.g., LysoTracker)

Procedure:

-

Cell Preparation: After the post-incubation wash (Protocol 2, step 6), add fresh culture medium or imaging buffer to the cells.

-

(Optional) Staining: If desired, incubate the cells with a nuclear stain and/or an endosomal marker according to the manufacturer's instructions to visualize cellular compartments.

-

Imaging:

-

Acquire images using a fluorescence microscope.

-

Use the appropriate filter sets for the fluorophore on the small molecule, DfTat (TMR), and any optional cellular markers.

-

-

Analysis of Localization:

-

Successful Cytosolic Delivery: A diffuse, widespread fluorescence signal of the small molecule throughout the cytoplasm (and potentially the nucleus, depending on the molecule) indicates successful delivery.

-

Endosomal Entrapment: A punctate (dot-like) fluorescence pattern suggests that the small molecule is trapped in endosomes and has not been efficiently released into the cytosol.

-

Co-localization Analysis: If using an endosomal marker, assess the co-localization of the small molecule's signal with the endosomal marker. A high degree of co-localization indicates endosomal entrapment.

-

Protocol 4: Assessment of Cell Viability using MTT Assay

It is important to assess the potential cytotoxicity of the DfTat-mediated delivery process on the target cells. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Materials:

-

Cells treated with DfTat and/or small molecule (from Protocol 2)

-

Untreated control cells

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plate reader

Procedure:

-